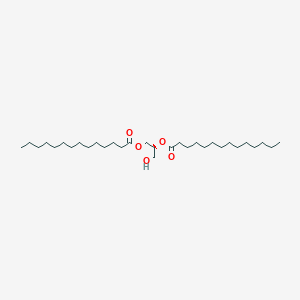
2,3-Dimyristoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimyristoyl-sn-glycerol (DMG) is a glycerol derivative that has been extensively studied in scientific research due to its unique properties and potential applications in various fields. DMG is a synthetic molecule that is composed of two myristic acid chains and a glycerol backbone. This molecule has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying various cellular processes.
Aplicaciones Científicas De Investigación
Interaction with Lipid Bilayers
- 2,3-Dimyristoyl-sn-glycerol (DMPC) has been studied for its interaction with lipid bilayers, which is crucial in understanding the delivery mechanisms of drugs through human and bacterial cell membranes. This interaction is assessed using techniques like X-ray scattering, highlighting its importance in drug efficacy and toxicity studies (Pinheiro et al., 2013).
Impact on Lipid Dynamics
- Research on DMPC demonstrates its significant impact on lipid dynamics, such as increased mixing and alterations in transfer and flip-flop kinetics. These insights are vital for understanding bilayer composition and stability, especially in the context of cell survival and protein reconstitution (Nguyen et al., 2019).
Conformational Analysis in Bilayers
- Studies on DMPC also focus on molecular and conformational ordering in bilayers, using techniques like nuclear magnetic resonance. These findings are essential for comprehending the structural orientation and dynamics of molecules in lipid bilayers (Strenk et al., 1985).
Electrochemical Properties
- DMPC has been used to study the phase-dependent electrochemical properties of lipid bilayers. This research is pivotal for the development of biosensors and other bioelectronic devices (Twardowski & Nuzzo, 2004).
Role in Skin Delivery Systems
- In the field of dermatology, DMPC is investigated for its role in enhancing drug delivery through the skin. This research is crucial for developing more effective topical treatments and understanding skin absorption dynamics (Manca et al., 2017).
Propiedades
Número CAS |
1069-82-5 |
|---|---|
Nombre del producto |
2,3-Dimyristoyl-sn-glycerol |
Fórmula molecular |
C31H60O5 |
Peso molecular |
512.8 g/mol |
Nombre IUPAC |
[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1 |
Clave InChI |
JFBCSFJKETUREV-GDLZYMKVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
Otros números CAS |
1069-82-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



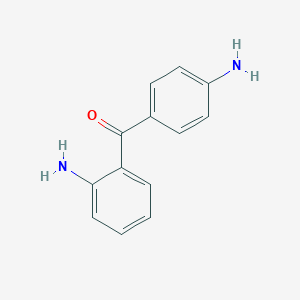
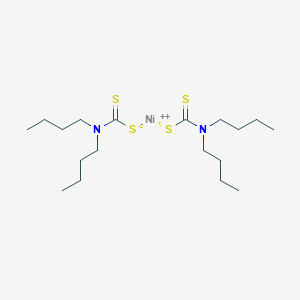

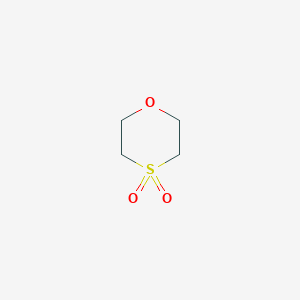
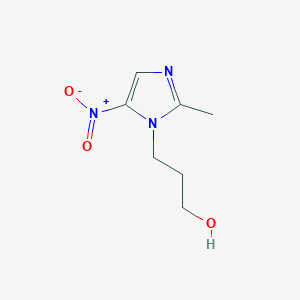
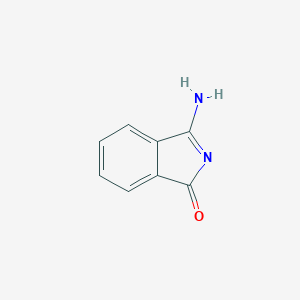
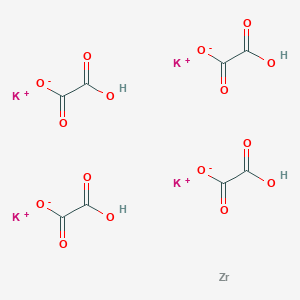
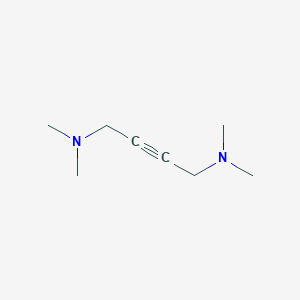
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
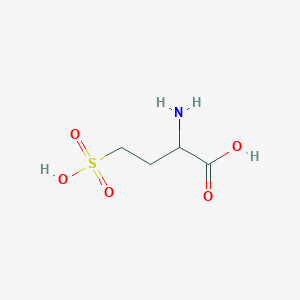
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)
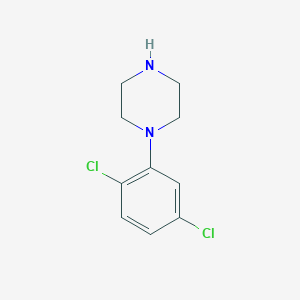
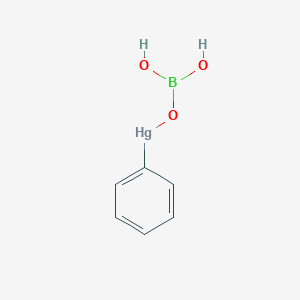
![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)